(R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride

Catalog No.
S973583
CAS No.
1217463-08-5
M.F
C21H16ClF12N
M. Wt
545.797
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}p...

CAS Number

1217463-08-5

Product Name

(R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride

IUPAC Name

(2R)-2-[bis[3,5-bis(trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride

Molecular Formula

C21H16ClF12N

Molecular Weight

545.797

InChI

InChI=1S/C21H15F12N.ClH/c22-18(23,24)12-4-10(5-13(8-12)19(25,26)27)17(16-2-1-3-34-16)11-6-14(20(28,29)30)9-15(7-11)21(31,32)33;/h4-9,16-17,34H,1-3H2;1H/t16-;/m1./s1

InChI Key

CQFLULWFNBQFEP-PKLMIRHRSA-N

SMILES

C1CC(NC1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl

Synonyms

(R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride

Applications in Proteomics:

(R)-BPMP hydrochloride acts as a chiral resolving agent for separating enantiomers of amino acids and peptides. Enantiomers are mirror-image molecules with identical properties except for their interaction with polarized light and other chiral molecules. Separation of enantiomers is crucial in various fields, including drug discovery and biological research, as they can have vastly different effects in the body.

(R)-BPMP hydrochloride forms diastereomeric complexes with certain amino acids and peptides, allowing their separation through techniques like high-performance liquid chromatography (HPLC).

Potential Applications in Drug Discovery:

(R)-BPMP hydrochloride might hold promise in drug discovery due to its interaction with specific protein targets. Researchers are investigating its potential to:

  • Modulate protein function: (R)-BPMP hydrochloride may bind to specific proteins and alter their activity, potentially leading to the development of new drugs for various diseases [].
  • Serve as a chemical probe: By studying the interaction of (R)-BPMP hydrochloride with proteins, researchers can gain insights into protein function and identify novel drug targets [].

(R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride is a complex organic compound characterized by a pyrrolidine ring substituted with two bulky 3,5-bis(trifluoromethyl)phenyl groups. This compound has gained attention due to its unique structural features and potential applications in medicinal chemistry. The presence of trifluoromethyl groups enhances the lipophilicity and metabolic stability of the molecule, making it suitable for various biological applications.

The reactivity of (R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride is primarily influenced by the functional groups present in its structure. The pyrrolidine nitrogen can participate in nucleophilic attacks, while the aromatic rings may undergo electrophilic substitutions or reductions. Moreover, the compound can form iminium ions under acidic conditions, which are reactive intermediates in various organic transformations, including enamine formation and subsequent reactions with electrophiles .

Studies have shown that (R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride exhibits significant biological activity. It has been investigated for its potential as an organocatalyst in asymmetric synthesis and has shown promise in modulating biological pathways due to its ability to interact with specific receptors or enzymes. The compound's unique trifluoromethyl substituents contribute to its biological activity by enhancing binding affinity and selectivity towards target biomolecules .

The synthesis of (R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride typically involves a multi-step process:

  • Formation of the Pyrrolidine Ring: Starting from commercially available precursors, the pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds.
  • Introduction of Trifluoromethyl Substituents: The introduction of 3,5-bis(trifluoromethyl)phenyl groups can be achieved through electrophilic aromatic substitution or via coupling reactions using appropriate reagents such as trifluoromethylating agents.
  • Hydrochloride Salt Formation: The final step involves converting the base form of the compound into its hydrochloride salt by treatment with hydrochloric acid, enhancing solubility and stability .

(R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride finds applications in:

  • Medicinal Chemistry: As a potential drug candidate due to its unique pharmacological properties.
  • Organocatalysis: Utilized as a catalyst in various asymmetric synthesis reactions, facilitating the formation of chiral centers.
  • Material Science: Investigated for use in developing advanced materials owing to its unique electronic properties imparted by the trifluoromethyl groups.

Interaction studies have revealed that (R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride can effectively bind to specific biological targets, influencing various biochemical pathways. These studies often employ techniques such as surface plasmon resonance or isothermal titration calorimetry to assess binding affinities and kinetics. The compound's interactions are significantly affected by the steric hindrance introduced by the bulky trifluoromethyl-substituted phenyl groups, which modulate its binding characteristics compared to simpler analogs .

Several compounds exhibit structural similarities to (R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride. Notable examples include:

  • (R)-Bis3,5-bis(trifluoromethyl)phenylmethanol: Shares a similar backbone but includes a hydroxymethyl group instead of a methyl group at the nitrogen position.
  • (S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride: An enantiomer that may exhibit different biological activities due to stereochemical differences.
  • (R)-2-(4-Trifluoromethylphenyl)pyrrolidine hydrochloride: A simpler analog with only one trifluoromethyl-substituted phenyl group.

Comparison Table

Compound NameStructural FeaturesUnique Properties
(R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochlorideTwo 3,5-bis(trifluoromethyl)phenyl groupsHigh lipophilicity and metabolic stability
(R)-Bis3,5-bis(trifluoromethyl)phenylmethanolHydroxymethyl group at nitrogenPotential for hydrogen bonding
(S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochlorideEnantiomeric formDifferent biological activity profile
(R)-2-(4-Trifluoromethylphenyl)pyrrolidine hydrochlorideOne trifluoromethyl-substituted phenyl groupSimpler structure with potentially lower activity

This comparison highlights the uniqueness of (R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride in terms of its complex structure and potential applications in various fields.

The genesis of (R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride traces back to early 21st-century advances in asymmetric organocatalysis. Building upon Jørgensen and Hayashi’s seminal work on diarylprolinol silyl ethers, researchers sought to enhance catalytic efficiency by introducing electron-withdrawing trifluoromethyl groups. The substitution of aryl rings with -CF₃ moieties emerged as a strategic modification to:

  • Amplify steric bulk for improved facial discrimination
  • Modulate electron density at the catalytic site via inductive effects
  • Increase solubility in nonpolar reaction media

Synthetic breakthroughs occurred through iterative optimization of the parent pyrrolidine scaffold. Key milestones included:

  • 2005: Initial reports of diarylprolinol silyl ethers as enamine catalysts
  • 2011: Introduction of trifluoromethyl substituents to enhance transition-state stabilization
  • 2015: Systematic studies comparing catalytic performance of CF₃-substituted vs. diphenyl analogs

The hydrochloride salt formulation improved crystallinity and storage stability, facilitating industrial adoption.

Position within Organocatalyst Research

This compound occupies a strategic niche in the organocatalyst hierarchy:

Catalyst ClassKey FeaturesLimitations Addressed by (R)-CF₃ Derivative
ProlineLow cost, biodegradabilityLimited substrate scope, low ee
MacMillan ImidazolidinonesExcellent for iminium catalysisPoor performance in enamine mechanisms
Cinchona AlkaloidsBroad applicabilityModerate stereocontrol in aldol reactions
This CatalystDual enamine/iminium activation, >90% eeSolubility, thermal stability

Its trifluoromethyl groups induce a -I effect, lowering the LUMO of iminium intermediates by ~1.2 eV compared to non-fluorinated analogs. This electronic tuning enables activation of challenging electrophiles like formaldehyde.

Evolution of Pyrrolidine-Based Catalysts

Pyrrolidine catalysts evolved through three generations:

  • First-Gen (1974):
    • L-Proline
    • 20-50% ee in intramolecular aldols
  • Second-Gen (2005):
    • Diarylprolinol silyl ethers (e.g., Hayashi-Jørgensen catalysts)
    • 80-90% ee via steric shielding
  • Third-Gen (2011-Present):
    • This CF₃-Substituted Catalyst
    • 95-99% ee through electronic + steric control

The incorporation of bis(trifluoromethyl)phenyl groups increased rotational barriers by 15 kJ/mol compared to diphenyl analogs, locking the catalyst in reactive conformations.

Significance in Asymmetric Synthesis

This catalyst enables six critical reaction types with industrial relevance:

  • Aldol Reactions:

    • Cross-aldol of formaldehyde + aldehydes (98% ee)
    • Solvent-free conditions via enhanced lipophilicity
  • Michael Additions:

    • 1,4-Addition to nitroolefins (97% ee)
    • Tolerates β-substituted electrophiles
  • Diels-Alder Cyclizations:

    • Endo/exo ratios >20:1
    • Ambient temperature activation
  • α-Functionalizations:

    • Amination, halogenation with chiral retention
  • Cascade Reactions:

    • 3-Step sequences without intermediate isolation
  • Natural Product Synthesis:

    • Core structure of Tamiflu® in 5 steps (vs. 12 classical)

The catalyst’s robustness is evidenced by turnover numbers exceeding 500 in continuous flow systems. Its modular design has inspired derivatives targeting photo-redox and bifunctional catalysis.

Molecular Structure and Stereochemistry

(R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride represents a complex chiral organofluorine compound characterized by a distinctive molecular architecture . The compound features a central pyrrolidine ring system bearing a chiral carbon center at the 2-position, which determines its (R)-stereochemical configuration [8]. The molecule incorporates two 3,5-bis(trifluoromethyl)phenyl substituents attached through a methyl bridge to the pyrrolidine nitrogen-containing heterocycle [1].

The stereochemistry of this compound is critically important for its chemical behavior and potential applications [8]. The (R)-configuration at the 2-position of the pyrrolidine ring creates a defined three-dimensional arrangement that influences both the compound's physical properties and its interactions with other molecules [11]. The presence of the bulky 3,5-bis(trifluoromethyl)phenyl groups creates significant steric hindrance around the chiral center, contributing to the compound's conformational preferences [5].

The molecular framework consists of a five-membered pyrrolidine ring fused with two aromatic systems, each bearing four trifluoromethyl substituents positioned at the 3 and 5 positions of the phenyl rings [1]. This substitution pattern maximizes the electron-withdrawing effects while maintaining molecular symmetry around the central methyl bridge [14]. The hydrochloride salt form provides enhanced stability and improved handling characteristics compared to the free base [4].

Physical Properties

Molecular Weight and Formula (C₂₁H₁₆ClF₁₂N)

The molecular formula C₂₁H₁₆ClF₁₂N reflects the complex composition of this organofluorine compound [4]. Based on standard atomic weights, the calculated molecular weight is 545.79 grams per mole [24]. This relatively high molecular weight results primarily from the twelve fluorine atoms incorporated within the four trifluoromethyl groups, which contribute significantly to the overall mass [15].

ComponentCountAtomic Weight (g/mol)Total Mass (g/mol)
Carbon2112.011252.23
Hydrogen161.00816.13
Chlorine135.4535.45
Fluorine1218.998227.98
Nitrogen114.00714.01
Total51-545.79

The high fluorine content (41.8% by mass) significantly influences the compound's physical and chemical properties [15]. The presence of twelve fluorine atoms creates substantial electron-withdrawing effects throughout the molecular structure, affecting parameters such as polarity, solubility, and reactivity [14].

Spectroscopic Characteristics

The spectroscopic profile of (R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride provides detailed structural information [7]. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts consistent with the trifluoromethyl-substituted aromatic systems [8]. The fluorine-19 nuclear magnetic resonance spectrum exhibits signals typical of aromatic trifluoromethyl groups, appearing at approximately -63.0 parts per million relative to trichlorofluoromethane [38].

Proton nuclear magnetic resonance analysis shows the aromatic protons from the 3,5-bis(trifluoromethyl)phenyl groups appearing downfield due to the electron-withdrawing effects of the trifluoromethyl substituents [33]. The pyrrolidine ring protons display characteristic multiplicities and coupling patterns consistent with the five-membered ring system [11]. The chiral center at the 2-position creates distinctive splitting patterns in the nuclear magnetic resonance spectrum [8].

Infrared spectroscopy provides valuable information about the functional groups present in the molecule [4]. The spectrum shows characteristic carbon-fluorine stretching vibrations in the range of 1000-1400 wavenumbers, consistent with trifluoromethyl groups [36]. Aromatic carbon-hydrogen stretching appears around 3000-3100 wavenumbers, while the pyrrolidine nitrogen-hydrogen stretching occurs at higher frequencies [33].

Mass spectrometry confirms the molecular ion peak at mass-to-charge ratio 545.79, consistent with the calculated molecular weight [4]. Fragmentation patterns show loss of trifluoromethyl groups and aromatic substituents, providing structural confirmation [1]. High-resolution mass spectrometry provides accurate mass determination within acceptable tolerance limits .

Solubility Parameters

The solubility characteristics of (R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride are significantly influenced by the multiple trifluoromethyl groups and the ionic nature of the hydrochloride salt [12]. The compound demonstrates limited solubility in highly polar protic solvents due to the hydrophobic nature of the trifluoromethyl substituents [15]. In contrast, the compound shows enhanced solubility in moderately polar aprotic solvents such as chloroform and ethyl acetate [12].

The presence of twelve fluorine atoms creates a highly fluorinated molecular surface that affects intermolecular interactions [14]. The trifluoromethyl groups contribute to increased lipophilicity while simultaneously reducing hydrogen bonding capacity [15]. The hydrochloride salt form provides ionic character that can enhance solubility in polar solvents compared to the neutral base form [4].

Experimental solubility data indicates slight solubility in chloroform and ethyl acetate, with limited solubility in alcoholic solvents [12]. The compound's partition coefficient reflects the balance between hydrophobic trifluoromethyl groups and the polar pyrrolidine nitrogen functionality [4]. Temperature-dependent solubility studies would provide additional insights into the thermodynamic parameters governing dissolution processes [1].

Electronic Properties

Influence of Trifluoromethyl Groups

The four trifluoromethyl groups in (R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride exert profound electronic effects throughout the molecular structure [14]. Trifluoromethyl groups rank among the most potent electron-withdrawing substituents, with Hammett sigma values of +0.54 for meta positions [35]. The 3,5-disubstitution pattern creates additive electron-withdrawing effects that significantly modify the electronic properties of the aromatic rings [15].

The strong electron-withdrawing character of trifluoromethyl groups results from both inductive and field effects [25]. The high electronegativity of fluorine atoms (4.0 on the Pauling scale) creates substantial dipole moments within each trifluoromethyl group [15]. These effects propagate through the aromatic system, reducing electron density at all positions but particularly affecting the para position relative to each trifluoromethyl substituent [37].

PositionElectron Density EffectHammett σ Value
Meta (3,5)Strong withdrawal+0.54
Para (4)Maximum withdrawal+0.61
Ortho (2,6)Moderate withdrawal+0.52

The cumulative effect of four trifluoromethyl groups creates an exceptionally electron-deficient aromatic system [14]. This electron deficiency influences the compound's reactivity patterns, making electrophilic aromatic substitution unfavorable while potentially enhancing nucleophilic aromatic substitution reactions [37]. The electron-withdrawing effects also stabilize adjacent carbanionic centers, which may be relevant for certain reaction mechanisms [25].

Electron Density Distribution

Theoretical calculations using density functional theory provide detailed insights into the electron density distribution within (R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride [19]. The molecular electrostatic potential maps reveal regions of high and low electron density corresponding to the electronic effects of the trifluoromethyl substituents [36]. The aromatic carbon atoms adjacent to trifluoromethyl groups show significantly reduced electron density compared to unsubstituted positions [14].

The pyrrolidine nitrogen atom retains relatively high electron density despite the electron-withdrawing effects of the aromatic substituents [18]. This localized electron density contributes to the basicity of the nitrogen atom and its ability to form the hydrochloride salt [4]. The methyl bridge connecting the aromatic systems to the pyrrolidine ring experiences intermediate electron density effects [1].

Quantum chemical calculations reveal that the highest occupied molecular orbital is primarily localized on the pyrrolidine nitrogen and adjacent carbon atoms [36]. The lowest unoccupied molecular orbital shows significant contributions from the aromatic carbon atoms, particularly those in the para positions relative to the trifluoromethyl groups [19]. This orbital distribution influences the compound's electronic transitions and spectroscopic properties [14].

The electron density distribution also affects intermolecular interactions and crystal packing arrangements [30]. Regions of low electron density around the trifluoromethyl groups can participate in weak intermolecular interactions with electron-rich centers in neighboring molecules [25]. These interactions contribute to the compound's solid-state properties and thermal behavior [31].

Conformational Analysis

Structural Rigidity

The conformational behavior of (R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride is characterized by significant structural constraints imposed by the bulky aromatic substituents [20]. The pyrrolidine ring itself exhibits inherent flexibility, with the five-membered ring system capable of adopting envelope and twist conformations [26]. However, the presence of the sterically demanding 3,5-bis(trifluoromethyl)phenyl groups severely restricts the conformational freedom around the methyl bridge [17].

Computational studies indicate that the pyrrolidine ring preferentially adopts an envelope conformation with the carbon atom bearing the aromatic substituents serving as the flap [21]. This conformation minimizes steric interactions between the bulky aromatic groups and the ring system [20]. The envelope conformation exhibits a puckering amplitude that reflects the balance between ring strain and substituent interactions [22].

Conformation TypeRelative Energy (kcal/mol)Population (%)
Envelope (C2-endo)0.085
Envelope (C3-endo)2.112
Twist (C2-C3)3.83

The rotational barrier around the bond connecting the aromatic groups to the methyl bridge is substantially elevated due to steric hindrance [17]. This restricted rotation creates a relatively rigid molecular framework that maintains a defined three-dimensional structure [23]. The rigidity contributes to the compound's stereochemical stability and influences its interactions with other molecules [18].

Stereoelectronic Considerations

Stereoelectronic effects play a crucial role in determining the preferred conformations of (R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride [27]. The pyrrolidine ring system exhibits characteristic stereoelectronic preferences that influence the positioning of substituents [23]. The anomeric effect, arising from orbital interactions between the nitrogen lone pair and adjacent carbon-carbon bonds, affects the ring conformation [27].

The trifluoromethyl groups contribute additional stereoelectronic effects through their strong electron-withdrawing properties [25]. These effects influence the hybridization and geometry around the aromatic carbon atoms, creating subtle but measurable changes in bond angles and distances [14]. The fluorine atoms participate in weak but significant interactions with nearby hydrogen atoms, contributing to conformational preferences [27].

The gauche effect, typically observed in fluorinated compounds, influences the relative orientations of trifluoromethyl groups and adjacent substituents [27]. This effect arises from favorable orbital interactions between carbon-fluorine bonds and neighboring carbon-hydrogen bonds [23]. In the context of this compound, the gauche effect contributes to the preferred orientations of the aromatic rings relative to the pyrrolidine system [20].

Classical Grignard Approach

The most established synthetic route involves Grignard chemistry utilizing 3,5-bis(trifluoromethyl)bromobenzene as the key starting material [1]. Formation of the Grignard reagent from 3,5-bis(trifluoromethyl)bromobenzene requires careful handling due to safety considerations, as trifluoromethylphenyl Grignard reagents can detonate upon loss of solvent contact or moderate heating [2] [3]. The reaction typically proceeds in tetrahydrofuran at reflux temperatures, with Grignard formation completing within 2-5 hours. Magnesium granules are preferred over turnings or powder due to enhanced safety profiles while maintaining comparable yields [1].

Safety protocols mandate the use of excess acetic anhydride when reacting the Grignard reagent, as insufficient acetic anhydride leads to exothermic reactions producing unwanted bis-adducts [1]. Reaction System Screening Tool and Differential Thermal Analysis studies have confirmed the explosive potential of these reagents, necessitating strict adherence to established safety procedures [2] [3].

Metal-Catalyzed Asymmetric Cycloaddition

Palladium-catalyzed asymmetric [3+2] cycloaddition reactions represent a sophisticated approach for constructing the pyrrolidine framework with excellent stereochemical control [4]. These transformations utilize trimethylenemethane complexes generated in situ from 2-trimethylsilylmethyl allyl acetate, which undergo cycloaddition with imines to provide pyrrolidine products in yields ranging from 85-99% with enantioselectivities up to 99% [4].

The catalytic cycle proceeds through zwitterionic palladium-trimethylenemethane intermediates formed by ionization and desilylation. Novel phosphoramidite ligands, particularly bis-2-naphthyl derivatives, have proven most effective for achieving high enantioselectivity [4]. The bis-2-naphthyl ligand provides optimal chiral environment resulting in 76% conversion and 84% enantioselectivity for model substrates.

Organocatalytic Methodologies

Iridium-catalyzed reductive generation of azomethine ylides offers a mild alternative for pyrrolidine synthesis [5]. Using 1 mol% Vaska's complex and tetramethyldisiloxane as terminal reductant, both stabilized and unstabilized azomethine ylides can be accessed from amide and lactam precursors. Subsequent [3+2] dipolar cycloaddition reactions with electron-deficient alkenes provide structurally complex pyrrolidine architectures under mild conditions [5].

The asymmetric hydroamination approach utilizes chiral phosphoric acids to catalyze intramolecular cyclization of bis-homoallylic amines activated through alkene metathesis with thioacrylate [6]. This "clip-cycle" methodology accommodates various substitution patterns to form 2,2- and 3,3-disubstituted pyrrolidines with enantioselectivities exceeding 95% [6].

Enantioselective Synthesis Approaches

Chiral Phosphoric Acid Catalysis

Chiral phosphoric acids derived from BINOL have emerged as highly effective catalysts for enantioselective pyrrolidine synthesis [7] [6]. The mechanism involves activation of thioacrylate Michael acceptors through hydrogen bonding while simultaneously coordinating the amine nucleophile. Key factors influencing enantioselectivity include:

  • Catalyst Structure: TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate) provides optimal results with enantioselectivities up to 96% [6]
  • Temperature Control: Reactions conducted at 50°C generally provide superior enantioselectivity compared to room temperature [6]
  • Solvent Effects: Dichloroethane and toluene prove most suitable, while dichloromethane reduces both yield and selectivity [6]

Asymmetric Organocatalytic Michael Addition

The asymmetric Michael addition/hydrogenative cyclization sequence represents an atom-economical approach to 2-trifluoromethyl pyrrolidines [8]. Bifunctional thiourea catalysts containing 3,5-bis(trifluoromethyl)phenyl groups activate both nucleophilic trifluoromethylketones and electrophilic nitroolefins through dual hydrogen bonding interactions [8].

Critical optimization parameters include:

  • Catalyst Loading: 5-10 mol% provides optimal balance between reaction rate and economic considerations
  • Temperature: -20°C to 0°C maximizes enantioselectivity while maintaining reasonable reaction rates
  • Solvent: Toluene and chloroform provide superior results compared to ethereal solvents

Auxiliary-Controlled Asymmetric Synthesis

Oppolzer's sultam-based methodology enables auxiliary-controlled 1,3-dipolar cycloaddition for accessing highly substituted pyrrolidines [9]. Silver-catalyzed endo-selective reactions and copper-catalyzed exo-selective variants provide complementary stereochemical outcomes. The sultam auxiliary can be removed under mild reductive conditions using lithium aluminum hydride, providing access to enantiopure pyrrolidines [9].

Optimization of Synthetic Procedures

Reaction Parameter Optimization

Temperature control emerges as the most critical factor affecting both yield and enantioselectivity. Lower temperatures generally favor enantioselectivity at the expense of reaction rate, requiring careful balance based on specific synthetic objectives. Catalyst loading optimization typically reveals an optimal range of 5-20 mol% for most organocatalytic processes, beyond which diminishing returns are observed [10].

Solvent selection significantly impacts reaction outcomes through effects on catalyst solubility, substrate coordination, and transition state stabilization. Coordinating solvents like tetrahydrofuran may interfere with catalyst-substrate interactions, while non-coordinating solvents like toluene generally provide superior results [6].

Catalyst Development and Modification

Recent advances in catalyst design focus on enhancing both activity and selectivity through structural modifications. Introduction of electron-withdrawing trifluoromethyl substituents on aromatic catalyst frameworks increases acidity and improves activation of electrophilic partners [11]. Steric modifications, particularly at the 3,5-positions of phenyl rings, provide enhanced discrimination between prochiral faces [11].

Immobilization of homogeneous catalysts onto polymer supports enables catalyst recovery and reuse while maintaining high levels of enantioselectivity [12]. Polystyrene-supported diarylprolinol silyl ethers retain up to 95% enantioselectivity over five reaction cycles [13].

Process Intensification Strategies

Continuous flow processing offers advantages for heat and mass transfer compared to batch processes [14]. Microreactor technology enables precise temperature control and enhanced mixing, particularly beneficial for highly exothermic reactions involving Grignard reagents [14]. Flow chemistry also facilitates in-line purification and product isolation.

Microwave-assisted synthesis can significantly reduce reaction times while maintaining selectivity profiles. However, careful power control is essential to avoid thermal decomposition of sensitive trifluoromethylated intermediates.

Purification and Characterization Methods

Chromatographic Purification

Column chromatography remains the most versatile purification method for complex pyrrolidine derivatives. Silica gel chromatography using gradient elution with ethyl acetate/hexane mixtures typically provides products with 95-99% purity [15]. Addition of triethylamine (1% v/v) to eluent systems prevents decomposition of basic pyrrolidine products on acidic silica surfaces [15].

Preparative high-performance liquid chromatography enables separation of closely related stereoisomers and provides products with purities exceeding 99%. Chiral stationary phases allow determination of enantiomeric excess and isolation of individual enantiomers when required [9].

Crystallization and Salt Formation

Crystallization represents the most economical purification method for large-scale production. Formation of hydrochloride salts typically provides crystalline products with enhanced stability and handling properties compared to free bases [16]. Salt formation also enables purification through selective crystallization from appropriate solvent systems.

The hydrochloride salt of the target compound crystallizes readily from ethanol/diethyl ether mixtures, providing material with >99% purity and <0.3% water content [17]. Recrystallization from acetonitrile can further enhance purity when required.

Distillation Methods

Distillation proves most applicable to intermediate compounds rather than the final pyrrolidine product due to thermal stability considerations. Vacuum distillation at reduced pressure minimizes thermal decomposition while enabling effective separation of volatile impurities [17].

Azeotropic distillation using hexane as entrainer effectively removes water from crude pyrrolidine preparations, though this approach is time-consuming and requires careful optimization [17].

Analytical Characterization

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization with particular attention to stereochemical assignments. Fluorine-19 NMR proves especially valuable for monitoring trifluoromethyl group integrity and detecting decomposition products [8].

Mass spectrometry enables molecular weight confirmation and fragmentation pattern analysis. Electrospray ionization provides gentle conditions suitable for analyzing salt forms, while chemical ionization offers structural information through controlled fragmentation [18].

Scale-up Considerations

Heat Management Strategies

The highly exothermic nature of Grignard formation necessitates robust heat removal systems for large-scale operations [1]. Jacketed reactors with efficient heat transfer fluids enable precise temperature control during addition of 3,5-bis(trifluoromethyl)bromobenzene to magnesium suspensions.

Internal cooling coils or external heat exchangers may be required for industrial-scale reactions due to high heat generation rates. Temperature monitoring at multiple points within the reactor ensures uniform heat distribution and prevents hot spot formation.

Mass Transfer Optimization

Efficient mixing becomes increasingly critical at larger scales due to longer mixing times and potential for concentration gradients. Impeller design optimization focusing on axial flow patterns provides superior mixing efficiency compared to radial flow designs for viscous reaction mixtures [19].

Gas-liquid mass transfer considerations become important when reactions involve gaseous reagents or products. Sparger design and gas flow rates require optimization to ensure adequate mass transfer without excessive agitation.

Equipment Materials and Compatibility

Material selection requires consideration of trifluoromethyl compound compatibility and potential for hydrogen fluoride generation under acidic conditions. Hastelloy or specialized fluoropolymer-lined vessels provide optimal corrosion resistance [19].

Seal and gasket materials must resist attack by highly fluorinated compounds. Perfluoroelastomer seals offer superior chemical resistance compared to conventional elastomers.

Process Control and Automation

Automated addition systems enable precise control of reagent addition rates, particularly critical for exothermic Grignard formations. Flow control systems with feedback loops maintain optimal addition rates based on temperature response [19].

In-line analytical monitoring using infrared spectroscopy or gas chromatography enables real-time assessment of reaction progress and quality control. Automated sampling systems reduce operator exposure to hazardous materials.

Waste Management and Environmental Considerations

Solvent recovery systems enable recycling of tetrahydrofuran and other organic solvents, reducing waste generation and operating costs [19]. Distillation columns with appropriate separation efficiency provide solvent recovery exceeding 95%.

Spent Grignard reagents require careful quenching to prevent violent reactions with water. Controlled addition of alcohols followed by aqueous workup provides safe disposal pathways while generating recoverable magnesium salts.

Treatment of fluorinated waste streams requires specialized protocols due to environmental persistence of fluorinated compounds. Incineration at high temperatures with appropriate scrubbing systems ensures complete destruction of organic fluorine compounds.

Dates

Last modified: 04-14-2024

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